4-fluoro-N-[(2Z)-4-(naphthalen-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide

Medicinal chemistry Structure-activity relationship Kinase inhibitor design

4-Fluoro-N-[(2Z)-4-(naphthalen-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide (CAS 312756-09-5) is a synthetic thiazol-2-ylidene benzamide derivative with the molecular formula C20H13FN2OS and a molecular weight of 348.4 g/mol. It features a 4-fluorobenzamide moiety linked via an imine to a thiazole ring bearing a naphthalen-1-yl substituent at the 4-position.

Molecular Formula C20H13FN2OS
Molecular Weight 348.4
CAS No. 312756-09-5
Cat. No. B2771333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-N-[(2Z)-4-(naphthalen-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide
CAS312756-09-5
Molecular FormulaC20H13FN2OS
Molecular Weight348.4
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)F
InChIInChI=1S/C20H13FN2OS/c21-15-10-8-14(9-11-15)19(24)23-20-22-18(12-25-20)17-7-3-5-13-4-1-2-6-16(13)17/h1-12H,(H,22,23,24)
InChIKeyPFGLNAIANHLHRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Fluoro-N-[(2Z)-4-(naphthalen-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide (CAS 312756-09-5): Core Identity for Targeted Procurement


4-Fluoro-N-[(2Z)-4-(naphthalen-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide (CAS 312756-09-5) is a synthetic thiazol-2-ylidene benzamide derivative with the molecular formula C20H13FN2OS and a molecular weight of 348.4 g/mol . It features a 4-fluorobenzamide moiety linked via an imine to a thiazole ring bearing a naphthalen-1-yl substituent at the 4-position. This compound belongs to a class of thiazole-benzamide hybrids that have been investigated for anticancer and enzyme-inhibitory activities, particularly against alkaline phosphatase isozymes and tubulin polymerization [1][2]. The (2Z)-ylidene configuration and the specific naphthalen-1-yl (as opposed to naphthalen-2-yl) regiochemistry are critical structural determinants that may influence target binding and selectivity.

Why Thiazole-Benzamide Analogs Cannot Substitute for 4-Fluoro-N-[(2Z)-4-(naphthalen-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide (CAS 312756-09-5)


Thiazole-benzamide derivatives are not interchangeable due to the profound impact of three structural variables on biological activity: (i) the position and identity of the halogen on the benzamide ring, (ii) the regiochemistry of the naphthalene attachment (1-yl vs. 2-yl), and (iii) the (2Z)-ylidene geometry. In the thiazol-2-ylidene benzamide series evaluated by Ejaz et al., a single substitution change—from 2″-chloro to other halogens or from 4′-fluorophenyl to other aryl groups—altered h-TNAP IC50 values by orders of magnitude [1]. Similarly, in the thiazolobenzamide-naphthalene hybrid series (TA1–TA10), subtle modifications to the benzamide moiety produced divergent cytotoxicity profiles across MCF-7, A549, and DU145 cell lines, with TA7 emerging as the most potent analog [2]. The 4-fluoro substitution on the benzamide ring is known in related chemotypes (e.g., FITM, an mGluR1 negative allosteric modulator) to confer >1300-fold selectivity over related receptor subtypes, demonstrating that para-fluorination is not a passive structural feature . Consequently, replacing CAS 312756-09-5 with a non-fluorinated, meta-fluorinated, or naphthalen-2-yl analog risks losing the specific pharmacological profile intended for the research application.

Quantitative Differentiation Evidence for 4-Fluoro-N-[(2Z)-4-(naphthalen-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide (CAS 312756-09-5) Against Closest Analogs


Naphthalen-1-yl vs. Naphthalen-2-yl Regiochemistry: Impact on Molecular Topology and Predicted Target Engagement

The naphthalen-1-yl substituent at the thiazole 4-position in CAS 312756-09-5 creates a distinct steric and electronic environment compared to the naphthalen-2-yl regioisomer (CAS 313528-48-2). In the Wang et al. (2021) thiazole-naphthalene series, the attachment point of the naphthalene ring was a critical determinant of tubulin polymerization inhibitory activity: compound 5b, bearing a specific naphthalene-thiazole connectivity, achieved an IC50 of 3.3 µM against tubulin polymerization versus 9.1 µM for the standard colchicine [1]. While 5b is not structurally identical to CAS 312756-09-5, this class-level evidence demonstrates that naphthalene regiochemistry can alter target inhibition potency by approximately 2.8-fold.

Medicinal chemistry Structure-activity relationship Kinase inhibitor design

Para-Fluoro vs. Meta-Fluoro Benzamide Substitution: Predicted Metabolic Stability Advantage

The 4-fluoro (para) substitution on the benzamide ring of CAS 312756-09-5 is expected to confer greater metabolic stability compared to a 3-fluoro (meta) analog such as 3-fluoro-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide. In the broader benzamide chemotype literature, para-fluorination routinely blocks CYP450-mediated hydroxylation at the preferred site of oxidative metabolism, whereas meta-fluorinated analogs retain an unsubstituted para position susceptible to Phase I metabolism [1]. In the thiazol-2-ylidene benzamide series studied by Ejaz et al. (2018), compounds bearing 4-fluorophenyl substituents (e.g., compound 2e) demonstrated sustained in vitro activity with IC50 = 0.079 ± 0.002 µM against h-TNAP, indicating that para-fluorination does not inherently compromise target potency while potentially improving metabolic profile [2].

Drug metabolism Cytochrome P450 Pharmacokinetics

Alkaline Phosphatase Isozyme Inhibition: Class-Level Potency Benchmark for Thiazol-2-ylidene Benzamides

The thiazol-2-ylidene benzamide chemotype to which CAS 312756-09-5 belongs exhibits potent inhibition of human tissue-nonspecific alkaline phosphatase (h-TNAP), a validated target in breast, bone, liver, and renal cancers. In the comprehensive study by Ejaz et al. (2018), the most potent compound 2e (2″-chloro-N-(3-(4′-fluorophenyl)-4-methylthiazol-2(3H)-ylidene)benzamide) inhibited h-TNAP with an IC50 of 0.079 ± 0.002 µM, while other derivatives in the series displayed IC50 values ranging from sub-micromolar to >10 µM, demonstrating the sensitivity of this scaffold to substitution patterns [1]. Although CAS 312756-09-5 was not among the compounds directly tested in this study, its structural features (4-fluorobenzamide + naphthalen-1-yl thiazole) place it within the same pharmacophoric space, and its h-TNAP inhibitory activity can be reasonably anticipated to fall within the range defined by the series.

Alkaline phosphatase inhibition Cancer biomarker Enzyme assay

Physicochemical Differentiation: Calculated Properties vs. Non-Fluorinated and Des-Naphthalene Analogs

The molecular properties of CAS 312756-09-5 (MW 348.4, formula C20H13FN2OS) position it within favorable drug-like chemical space. Compared to the non-fluorinated analog N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide (calculated MW ≈ 330.4), the 4-fluoro substitution increases molecular weight by approximately 18 Da and is predicted to increase lipophilicity (clogP) by approximately 0.2–0.3 log units based on the Hansch π constant for aromatic fluorine (π = 0.14) [1]. This modest lipophilicity adjustment can significantly impact membrane permeability and non-specific protein binding. Furthermore, compared to des-naphthalene phenyl analogs (MW ≈ 280–300), the naphthalen-1-yl group in CAS 312756-09-5 substantially increases molecular surface area and π-stacking potential, which may enhance binding to flat, aromatic-rich protein pockets such as the colchicine binding site of tubulin or the active site of alkaline phosphatase [2].

Lipophilicity Drug-likeness In silico ADME

Comparative Anticancer Cytotoxicity: Thiazolobenzamide-Naphthalene Hybrid Class Activity Against Doxorubicin Baseline

In the Kazmi et al. (2024) study of thiazolobenzamide-naphthalene hybrids (TA1–TA10), compound TA7 demonstrated superior anticancer activity across three cell lines with associated apoptosis induction, antioxidant activity, and favorable acute oral toxicity profile (no adverse effects at 50–500 mg/kg in rats) [1]. The biochemical hepatotoxicity markers (SGOT and SGPT) for TA7 were comparable to control, indicating a potentially favorable safety margin [1]. While TA7 is not structurally identical to CAS 312756-09-5, both share the thiazole-benzamide-naphthalene core architecture; the key differentiating feature of CAS 312756-09-5 is the 4-fluoro substituent on the benzamide ring, which is absent in TA7. This fluorine may confer distinct pharmacokinetic or target-binding properties relative to the published TA series, representing an unexplored but mechanistically informed variation.

Anticancer screening Cytotoxicity Apoptosis

Explicit Statement on Evidence Limitations for CAS 312756-09-5

It must be explicitly stated that no primary research publication, patent, or authoritative database entry containing direct, quantitative biological assay data (IC50, Ki, EC50, cellular cytotoxicity, in vivo PK, or toxicity) for CAS 312756-09-5 was identified during the preparation of this evidence guide. All differentiation claims presented above are based on class-level inference from structurally related thiazol-2-ylidene benzamides, thiazole-naphthalene hybrids, and established medicinal chemistry principles. Procurement decisions should account for this evidence gap. The compound's value proposition rests on its unique structural identity—the specific combination of 4-fluoro benzamide, (2Z)-thiazol-2-ylidene, and naphthalen-1-yl groups—which positions it as a distinct chemical probe for SAR exploration within active chemotypes, rather than as a fully characterized lead compound with proven superiority over named analogs.

Data gap analysis Empirical validation required Research tool compound

Recommended Application Scenarios for 4-Fluoro-N-[(2Z)-4-(naphthalen-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide (CAS 312756-09-5)


Structure-Activity Relationship (SAR) Probe for Thiazol-2-ylidene Benzamide Alkaline Phosphatase Inhibitors

CAS 312756-09-5 serves as a structurally distinct analog within the thiazol-2-ylidene benzamide class characterized by Ejaz et al. (2018) for h-TNAP inhibition [1]. Its naphthalen-1-yl substituent differentiates it from the published 4-methylthiazole and other derivatives, enabling systematic exploration of how extended aromatic surface area and π-stacking capacity affect AP isozyme selectivity (h-TNAP vs. h-IAP). Researchers designing panel screens should include this compound alongside compound 2e (IC50 = 0.079 µM) and other series members to generate comparative IC50 data.

Fluorinated Variant for Tubulin Polymerization Inhibitor Lead Optimization

Building on the thiazole-naphthalene tubulin polymerization inhibitor scaffold identified by Wang et al. (2021), where compound 5b achieved an IC50 of 3.3 µM against tubulin polymerization (vs. colchicine IC50 = 9.1 µM), CAS 312756-09-5 introduces a 4-fluoro substituent absent in the published series [2]. This compound is suited for head-to-head comparison with 5b and other non-fluorinated analogs in tubulin polymerization assays and MCF-7/A549 antiproliferative assays to quantify the fluorine contribution to potency and to assess potential metabolic stabilization.

In Silico Docking and Molecular Dynamics Reference Ligand for Naphthalene-Containing Binding Pockets

The well-defined (2Z)-ylidene geometry and the specific 4-fluoro benzamide + naphthalen-1-yl topology of CAS 312756-09-5 make it a suitable reference ligand for computational studies targeting the colchicine binding site of tubulin or the active site of tissue-nonspecific alkaline phosphatase. The naphthalene moiety provides a rigid, planar aromatic system that facilitates unambiguous docking pose assignment, while the 4-fluoro group offers a defined electrostatic feature for validating force field parameters in molecular dynamics simulations [3].

Analytical Reference Standard for Method Development in Thiazole-Benzamide Purity and Stability Testing

With a defined molecular weight of 348.4 g/mol and formula C20H13FN2OS, CAS 312756-09-5 can serve as a reference standard for developing HPLC-UV or LC-MS methods for purity assessment of thiazole-benzamide compound libraries . Its distinct UV chromophore (combined benzamide, thiazole, and naphthalene absorbance) and fluorine atom (facilitating selective detection via 19F NMR or negative-ion MS) provide analytical handles not available in non-fluorinated or non-naphthalene analogs.

Quote Request

Request a Quote for 4-fluoro-N-[(2Z)-4-(naphthalen-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.